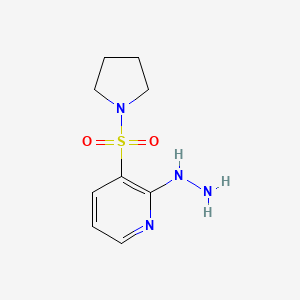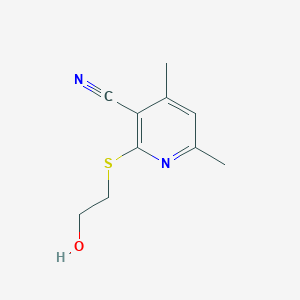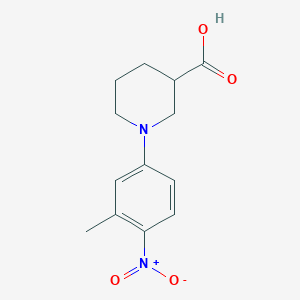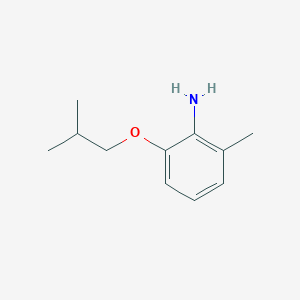
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine
Overview
Description
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H14N4O2S. It is known for its unique structure, which includes a hydrazino group attached to a pyridine ring and a pyrrolidinylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 0°C to 150°C, depending on the specific steps involved .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form various products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions adjacent to the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the hydrazino group, reduced forms of the compound, and substituted pyridine derivatives
Scientific Research Applications
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, potentially altering their function. The pyrrolidinylsulfonyl group may enhance the compound’s stability and facilitate its interaction with target molecules. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinopyridines and pyrrolidinylsulfonyl derivatives, such as:
- 2-Hydrazinopyridine
- 3-(Pyrrolidin-1-ylsulfonyl)pyridine
- Pyrrolidine-2-one derivatives
Uniqueness
2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the combination of its hydrazino and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c10-12-9-8(4-3-5-11-9)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGOUXMOHQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)




![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)


![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)


![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
